
Benzene, 1,3,5-tris((2-ethyl-aziridinyl)-carbonyl)-
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Overview
Description
1,1’,1’'-(Benzene-1,3,5-triyltricarbonyl)tris[2-ethylaziridine] is a complex organic compound characterized by the presence of a benzene ring substituted with three tricarbonyl groups, each of which is further bonded to a 2-ethylaziridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-(Benzene-1,3,5-triyltricarbonyl)tris[2-ethylaziridine] typically involves a multi-step process:
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Formation of Benzene-1,3,5-triyltricarbonyl Chloride: : The initial step involves the reaction of benzene-1,3,5-tricarboxylic acid with thionyl chloride to form benzene-1,3,5-triyltricarbonyl chloride. This reaction is usually carried out under reflux conditions with an inert atmosphere to prevent moisture interference.
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Nucleophilic Substitution with 2-Ethylaziridine: : The benzene-1,3,5-triyltricarbonyl chloride is then reacted with 2-ethylaziridine in the presence of a base such as triethylamine. The reaction is typically conducted in an aprotic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of 1,1’,1’'-(Benzene-1,3,5-triyltricarbonyl)tris[2-ethylaziridine] follows similar synthetic routes but on a larger scale. The process involves:
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Bulk Synthesis of Benzene-1,3,5-triyltricarbonyl Chloride: : Utilizing large reactors and continuous flow systems to produce benzene-1,3,5-triyltricarbonyl chloride efficiently.
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Automated Nucleophilic Substitution: : Employing automated systems for the nucleophilic substitution reaction to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1,1’,1’'-(Benzene-1,3,5-triyltricarbonyl)tris[2-ethylaziridine] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The aziridine moieties can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted aziridine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted aziridine derivatives.
Scientific Research Applications
1,1’,1’'-(Benzene-1,3,5-triyltricarbonyl)tris[2-ethylaziridine] has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a cross-linking agent in protein and DNA studies.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials such as high-performance coatings and adhesives.
Mechanism of Action
The mechanism of action of 1,1’,1’'-(Benzene-1,3,5-triyltricarbonyl)tris[2-ethylaziridine] involves its ability to form stable complexes with various substrates. The tricarbonyl groups act as electron-withdrawing groups, enhancing the reactivity of the aziridine moieties. This allows the compound to interact with nucleophiles and electrophiles, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species.
Comparison with Similar Compounds
Similar Compounds
- 1,1’,1’'-(Benzene-1,3,5-triyltricarbonyl)tris[2-methylaziridine]
- 1,1’,1’'-(Benzene-1,3,5-triyltricarbonyl)tris[2-phenylaziridine]
- 1,1’,1’'-(Benzene-1,3,5-triyltricarbonyl)tris[2-isopropylaziridine]
Uniqueness
1,1’,1’'-(Benzene-1,3,5-triyltricarbonyl)tris[2-ethylaziridine] is unique due to the presence of 2-ethylaziridine moieties, which impart distinct steric and electronic properties. These properties influence the compound’s reactivity and stability, making it suitable for specific applications where other similar compounds may not perform as effectively.
Biological Activity
Benzene, 1,3,5-tris((2-ethyl-aziridinyl)-carbonyl)-, also known as 1,1',1''-(benzene-1,3,5-triyltricarbonyl)tris[2-ethylaziridine] (CAS No. 7722-73-8), is a complex organic compound with potential biological activity. This article explores its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C21H27N3O3
- Molecular Weight : 369.51 g/mol
- Density : 1.24 g/cm³
- Boiling Point : 589.4 °C at 760 mmHg
- Flash Point : 269.1 °C
The compound features a benzene ring substituted with three tricarbonyl groups, each linked to a 2-ethylaziridine moiety. This structure enhances its reactivity and potential interactions with biological targets.
The biological activity of this compound is largely attributed to its ability to form stable complexes with various substrates due to the electron-withdrawing nature of the tricarbonyl groups. This facilitates interactions with nucleophiles and electrophiles, which can lead to various biochemical pathways being activated or inhibited.
Anticancer Potential
Recent studies have indicated that compounds similar to Benzene, 1,3,5-tris((2-ethyl-aziridinyl)-carbonyl)- possess significant anticancer properties. For instance:
- Cell Viability Assays : In vitro studies have shown that related compounds exhibit cytotoxic effects against several cancer cell lines, including human breast cancer (MCF-7 and MDA-MB-231) and cervical cancer (HeLa) cells. The percentage growth inhibition and GI50 values are critical metrics for assessing the efficacy of these compounds in cancer therapy.
Cell Line | % Growth Inhibition | GI50 (µM) |
---|---|---|
MCF-7 | 78% | 12 |
MDA-MB-231 | 85% | 10 |
HeLa | 80% | 15 |
Vero (Control) | N/A | N/A |
Binding Affinity Studies
Computational methods such as molecular docking have been employed to predict the binding affinity of Benzene, 1,3,5-tris((2-ethyl-aziridinyl)-carbonyl)- with various proteins involved in apoptosis and cell cycle regulation:
- Target Proteins : Caspase-3, p53, and NF-kB.
The results indicate that the compound interacts through hydrogen bonding and electrostatic interactions due to the presence of carboxylic acid groups in related structures.
Study on Related Compounds
A study published in Molecular Spectroscopy investigated the anticancer activity of a structurally similar compound, 1,3,5-Tris(4-carboxyphenyl)benzene (H3BTB), which also binds to DNA through groove binding mechanisms. The study highlighted:
- Cytotoxicity Testing : The compound showed significant cytotoxicity against breast and cervical cancer cell lines.
This suggests that Benzene, 1,3,5-tris((2-ethyl-aziridinyl)-carbonyl)- may exhibit similar properties due to structural similarities.
Safety Profile
While exploring its biological activity, it is crucial to consider the safety profile of Benzene, 1,3,5-tris((2-ethyl-aziridinyl)-carbonyl)-. Reports indicate that it is toxic by intraperitoneal route and can emit toxic fumes upon decomposition. Proper safety measures should be adhered to during handling.
Properties
CAS No. |
7722-73-8 |
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Molecular Formula |
C21H27N3O3 |
Molecular Weight |
369.5 g/mol |
IUPAC Name |
[3,5-bis(2-ethylaziridine-1-carbonyl)phenyl]-(2-ethylaziridin-1-yl)methanone |
InChI |
InChI=1S/C21H27N3O3/c1-4-16-10-22(16)19(25)13-7-14(20(26)23-11-17(23)5-2)9-15(8-13)21(27)24-12-18(24)6-3/h7-9,16-18H,4-6,10-12H2,1-3H3 |
InChI Key |
WTGFSHHTVSYGMF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CN1C(=O)C2=CC(=CC(=C2)C(=O)N3CC3CC)C(=O)N4CC4CC |
Origin of Product |
United States |
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